molecular formula C11H12O2 B1580602 3-Phenylcyclobutanecarboxylic acid CAS No. 66016-28-2

3-Phenylcyclobutanecarboxylic acid

Cat. No. B1580602
CAS RN: 66016-28-2
M. Wt: 176.21 g/mol
InChI Key: KOSJHQBPJQYNTB-UHFFFAOYSA-N
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Description

3-Phenylcyclobutanecarboxylic acid is a cyclic compound with a carboxylic acid functional group, consisting of a cyclobutane ring with a phenyl substituent attached to it . It has a molecular weight of 176.22 .


Molecular Structure Analysis

The InChI code for 3-Phenylcyclobutanecarboxylic acid is 1S/C11H12O2/c12-11(13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3-Phenylcyclobutanecarboxylic acid is a solid or liquid at room temperature . It should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Structural Analysis and Conformation

3-Phenylcyclobutanecarboxylic acid and its derivatives have been studied for their structural and conformational properties. For instance, the structure and conformation of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid were determined using X-ray diffraction methods, providing insights into the geometrical features of these compounds (Reisner et al., 1983).

Chemical Synthesis and Reactions

Various studies have focused on the synthesis and reaction mechanisms involving 3-Phenylcyclobutanecarboxylic acid or its related compounds. For example, the synthesis of methyl 3-formylcyclobutene-3-carboxylate from cyclobutane-1,1-dicarboxylic acid and its subsequent transformation into methyl (2H)-pyrane-5-carboxylate was reported, demonstrating the compound's role in complex chemical reactions (Niwayama & Houk, 1992).

Photocycloadditions and Chiral Tether Groups

The compound has been utilized in asymmetric intramolecular [2 + 2] photocycloadditions. Chiral α- and β-hydroxy acids, such as lactic acid and mandelic acid, were used as tether groups for photocycloaddition of 3-oxocyclohexene carboxylic acid derivatives, showcasing its utility in creating complex molecular structures with high diastereoselectivities (Faure et al., 2002).

Continuous Photo Flow Chemistry

In the realm of photochemistry, continuous photo flow synthesis of certain derivatives of 3-Phenylcyclobutanecarboxylic acid was investigated for the large-scale synthesis of biologically active compounds. This approach demonstrates the compound's potential in the field of material science and bioactive compound synthesis (Yamashita, Nishikawa, & Kawamoto, 2019).

Medicinal Chemistry Applications

In medicinal chemistry, 3-Phenylcyclobutanecarboxylic acid derivatives, such as 3-Phenylcoumarins, have been researched extensively. These studies encompass aspects related to their natural origin, synthetic procedures, and pharmacological applications, highlighting the compound's versatility in drug design and discovery (Matos, Uriarte, & Santana, 2021).

Safety And Hazards

The safety information for 3-Phenylcyclobutanecarboxylic acid indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335, and there are several precautionary statements .

properties

IUPAC Name

3-phenylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSJHQBPJQYNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216232
Record name Cyclobutanecarboxylic acid, 3-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylcyclobutanecarboxylic acid

CAS RN

66016-28-2, 16204-48-1
Record name 3-Phenylcyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66016-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3-phenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarboxylic acid, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylcyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (1s,3s)-3-phenylcyclobutane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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